Cas no 1261268-86-3 (Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate)
Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate
- [6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanol
- Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate
- [6-[4-(Trifluoromethyl)phenyl]-3-pyridyl]methanol
- 1261268-86-3
- MFCD18375287
- AC3527
- SY012435
- DB-020649
- A889691
- CS-0338172
- Methyl4-(5-amino-4-cyanofuran-2-yl)benzoate
- AKOS022183183
-
- MDL: MFCD18375287
- Inchi: 1S/C13H10N2O3/c1-17-13(16)9-4-2-8(3-5-9)11-6-10(7-14)12(15)18-11/h2-6H,15H2,1H3
- InChI Key: MVHRJFHOJLXCQU-UHFFFAOYSA-N
- SMILES: O1C(=C(C#N)C=C1C1C=CC(C(=O)OC)=CC=1)N
Computed Properties
- Exact Mass: 253.07100
- Monoisotopic Mass: 242.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 89.2Ų
Experimental Properties
- PSA: 33.12000
- LogP: 3.25970
Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019093699-5g |
Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate |
1261268-86-3 | 95% | 5g |
$440.84 | 2023-09-03 | |
| Chemenu | CM159803-5g |
Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate |
1261268-86-3 | 95% | 5g |
$400 | 2021-08-05 | |
| Apollo Scientific | OR470192-5g |
Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate |
1261268-86-3 | 5g |
£630.00 | 2024-05-22 | ||
| eNovation Chemicals LLC | K69303-5g |
Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate |
1261268-86-3 | 95% | 5g |
$825 | 2024-07-20 | |
| Chemenu | CM159803-5g |
Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate |
1261268-86-3 | 95% | 5g |
$470 | 2023-03-07 | |
| eNovation Chemicals LLC | K69303-5g |
Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate |
1261268-86-3 | 95% | 5g |
$825 | 2025-02-27 | |
| Ambeed | A308608-5g |
Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate |
1261268-86-3 | 95+% | 5g |
$744.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408842-5g |
Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate |
1261268-86-3 | 95+% | 5g |
¥7000.00 | 2024-08-09 |
Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate Suppliers
Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate
Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate (CAS No. 1261268-86-3): A Comprehensive Overview
Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate, with the chemical formula C12H7NO4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS No. 1261268-86-3, has garnered attention due to its structural complexity and potential applications in drug development. The molecule features a benzoate moiety linked to a furan ring, which is further substituted with an amino group and a cyano group, making it a versatile intermediate for various synthetic pathways.
The benzoate group is well-known for its role in the synthesis of pharmaceuticals, particularly as a pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of the furan ring adds another layer of functionality, enabling further derivatization and modification. This structural arrangement makes Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate a valuable building block in medicinal chemistry.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic benefits. The furan ring, in particular, has been extensively studied for its role in various biological processes. Research has shown that furan derivatives can exhibit significant pharmacological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of these functionalities in Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate suggests its potential as a precursor for the development of new drugs targeting these conditions.
The cyano group attached to the furan ring introduces additional reactivity, allowing for further functionalization through nucleophilic addition or substitution reactions. This makes the compound a valuable intermediate in the synthesis of more complex molecules. Additionally, the amino group provides a site for hydrogen bonding interactions, which can be crucial for drug-receptor binding affinity and specificity.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds like Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate offer a rich structural framework that can be modified to optimize pharmacokinetic and pharmacodynamic properties. Researchers have been exploring various derivatives of this compound to identify new lead compounds with improved efficacy and reduced side effects.
The benzoate moiety is particularly interesting from a chemical biology perspective. It has been shown to interact with biological targets through multiple mechanisms, including competitive inhibition and allosteric modulation. These interactions are critical for understanding the mechanism of action of existing drugs and for designing new therapeutic agents. The structural features of Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate make it an attractive candidate for further investigation in this context.
In conclusion, Methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate (CAS No. 1261268-86-3) is a multifunctional compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the benzoate group, furan ring, amino group, and cyano group, make it a versatile intermediate for synthesizing novel therapeutic agents. Ongoing research continues to uncover new applications and derivatives of this compound, underscoring its importance in the field of medicinal chemistry.
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